molecular formula C17H21Cl2NO5 B585992 5-Chloro Bupropion Fumarate CAS No. 1193779-50-8

5-Chloro Bupropion Fumarate

Cat. No.: B585992
CAS No.: 1193779-50-8
M. Wt: 390.257
InChI Key: MGHPTSVYSLXGEG-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro Bupropion Fumarate: is a chemical compound derived from bupropion, which is a norepinephrine and dopamine reuptake inhibitor. Bupropion is commonly used as an antidepressant and smoking cessation aid. The addition of a chlorine atom to the bupropion molecule enhances its pharmacological properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro Bupropion Fumarate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. The process involves:

Chemical Reactions Analysis

Types of Reactions: 5-Chloro Bupropion Fumarate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hydroxy derivatives.

    Reduction: Reduction reactions can convert it to its corresponding alcohol.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other halogens or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products:

    Oxidation: Hydroxy derivatives of 5-Chloro Bupropion.

    Reduction: Alcohol derivatives.

    Substitution: Various halogenated or functionalized derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Analogues: Used in the synthesis of analogues for pharmacological studies.

    Reaction Mechanisms: Studied to understand reaction mechanisms involving halogenated compounds.

Biology:

    Neurotransmitter Studies: Used to study the effects on neurotransmitter reuptake, particularly norepinephrine and dopamine.

Medicine:

    Antidepressant Research: Investigated for its potential as an antidepressant with improved efficacy and reduced side effects.

    Smoking Cessation: Studied for its effectiveness in aiding smoking cessation.

Industry:

    Pharmaceutical Manufacturing: Used in the production of pharmaceutical formulations.

Properties

IUPAC Name

(E)-but-2-enedioic acid;2-(tert-butylamino)-1-(3,5-dichlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO.C4H4O4/c1-8(16-13(2,3)4)12(17)9-5-10(14)7-11(15)6-9;5-3(6)1-2-4(7)8/h5-8,16H,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHPTSVYSLXGEG-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC(=C1)Cl)Cl)NC(C)(C)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)C1=CC(=CC(=C1)Cl)Cl)NC(C)(C)C.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747320
Record name (2E)-But-2-enedioic acid--2-(tert-butylamino)-1-(3,5-dichlorophenyl)propan-1-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193779-50-8
Record name (2E)-But-2-enedioic acid--2-(tert-butylamino)-1-(3,5-dichlorophenyl)propan-1-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.